6-Bromo-3,5-dimethoxypicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,5-dimethoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-12-6-3-7(13-2)8(9)11-5(6)4-10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGXYFHNOTWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1C#N)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 3,5 Dimethoxypicolinonitrile
De Novo Synthetic Routes and Multi-Step Protocols
The construction of the 6-Bromo-3,5-dimethoxypicolinonitrile scaffold necessitates a carefully planned multi-step synthesis, as direct functionalization of a pre-existing pyridine (B92270) ring can be challenging. rsc.org De novo synthetic routes, which build the pyridine ring from acyclic precursors, offer a powerful alternative for accessing complex substitution patterns. nih.gov
Strategic Functionalization Approaches to the Picolinonitrile Core
The synthesis of substituted picolinonitriles often involves the construction of the pyridine ring followed by the introduction or modification of functional groups. A variety of methods have been developed for the synthesis of the pyridine core, including condensation reactions, transition-metal-catalyzed cyclizations, and multi-component reactions. researchgate.netnih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, allows for the preparation of dihydropyridine derivatives that can be subsequently oxidized to the corresponding pyridines. organic-chemistry.orgwikipedia.org
Once the picolinonitrile core is established, strategic functionalization is employed to introduce the desired substituents. This can involve a sequence of reactions, such as halogenation, nitration, and nucleophilic substitution, to build the target molecule. The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, for example, involves nitration, chlorination, and substitution steps on a pre-formed quinoline (B57606) ring. researchgate.net Such multi-step protocols allow for precise control over the placement of each functional group.
Regioselective Bromination Techniques
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of electrophilic aromatic bromination is highly dependent on the electronic nature of the substituents already present on the ring, the choice of brominating agent, and the reaction conditions. mdpi.comwku.edu
For electron-rich aromatic rings, such as those bearing methoxy (B1213986) groups, electrophilic bromination is generally favored. researchgate.net However, achieving high regioselectivity can be challenging, as multiple positions may be activated towards substitution. gelisim.edu.tr Various brominating agents and conditions have been explored to control the outcome of this reaction. For example, N-bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination. mdpi.com Electrochemical methods have also been developed for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds, offering a mild and environmentally friendly alternative. researchgate.netthieme-connect.com The choice of solvent can also significantly influence the regioselectivity of bromination reactions. researchgate.net
| Brominating System | Substrate Type | Conditions | Selectivity | Reference |
| KBr-KBrO3 | Phenol | Acidic (pH 3) in acetic acid/water | High | chemrxiv.org |
| NBS-KBr | Phenol | Acidic (pH 4) in acetonitrile | High | chemrxiv.org |
| nBu4NBr (electrochemical) | Electron-rich aromatics | Room temperature, CH2Cl2 | High | researchgate.netthieme-connect.com |
| Pyridinium tribromide | Naphthalene derivative | 0°C in THF | Excellent | researchgate.net |
Directed Ortho Metalation (DoM) Strategies in Picolinonitrile Synthesis
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of functional groups. wikipedia.orgbaranlab.org
In the context of picolinonitrile synthesis, a nitrile group can potentially act as a DMG, although its effectiveness can vary. More commonly, other powerful DMGs are employed to direct the metalation of the pyridine ring. organic-chemistry.org For instance, carboxamide groups are effective DMGs for the ortho-metalation of pyridines. nih.gov This approach allows for the introduction of substituents at positions that are not easily accessible through other methods. A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls from pyridyl carboxamides. nih.gov
| Directing Group | Base | Electrophile | Product | Reference |
| Carboxamide | LDA | B(OiPr)3, then oxidation | Hydroxypicolinamide | nih.gov |
| Carboxamide | n-BuLi | Various electrophiles | Substituted Pyridines | nih.gov |
| O-Aryl N-Isopropylcarbamate | n-BuLi | Various electrophiles | Substituted Aromatics | organic-chemistry.org |
| Tertiary Amine | n-BuLi | Various electrophiles | Ortho-substituted Anilines | wikipedia.org |
Stereochemical Control and Diastereoselective Synthesis Considerations
While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the broader context of synthesizing complex, biologically active molecules that may contain this scaffold. nih.gov Diastereoselective synthesis aims to control the formation of one diastereomer over another, which is essential when multiple chiral centers are present. rsc.orgnih.gov
Methodologies such as the inverse-electron-demand aza-Diels-Alder reaction have been developed for the diastereoselective synthesis of functionalized nitrogen-containing heterocycles. rsc.org Similarly, diastereoselective multicomponent reactions have been employed to create highly functionalized quinolizines. researcher.life While not directly applied to the synthesis of the title compound in the reviewed literature, these advanced strategies highlight the importance of stereochemical considerations in modern synthetic chemistry. nih.gov The ability to control stereochemistry at a late stage of a synthesis is a particularly powerful tool. nih.gov
Precursor Design and Pre-Functionalization Techniques
The successful synthesis of this compound heavily relies on the strategic design of precursors and the use of pre-functionalization techniques. researchgate.net This involves preparing a starting material that already contains some of the required functional groups or is readily converted to the desired intermediate.
A logical precursor to this compound would be 3,5-dimethoxypicolinonitrile (B1462814). The synthesis of this precursor could be achieved through various ring-forming reactions, such as the condensation of appropriately substituted acyclic compounds. nih.govresearchgate.net For example, a Bohlmann-Rahtz pyridine synthesis could potentially be adapted to produce a pyridine ring with the desired methoxy and cyano substituents. beilstein-journals.org Alternatively, a pre-existing pyridine ring could be functionalized with methoxy groups prior to the introduction of the nitrile and bromo substituents.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in a multi-step synthesis. researchgate.net This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. researchgate.net
| Reaction Type | Key Optimization Parameters | Effect on Yield/Selectivity | Reference |
| Bromination | Solvent, Brominating Agent | Significant impact on regioselectivity and yield | researchgate.net |
| Bohlmann-Rahtz Synthesis | Solvent, Temperature, Catalyst | Improved efficiency and yield | beilstein-journals.org |
| Multi-component Reactions | Solvent, Temperature, Catalyst | Higher yields, shorter reaction times | nih.govmdpi.com |
| Directed Ortho Metalation | Base, Temperature, Additives (e.g., TMEDA) | Increased efficiency of metalation | baranlab.org |
| Cross-Coupling Reactions | Ligand, Temperature, Base | Crucial for reaction success | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.gov These principles focus on aspects such as waste reduction, the use of renewable resources, and the development of energy-efficient processes. nih.gov
The application of green chemistry to the synthesis of this compound would prioritize the use of less hazardous solvents and reagents. For instance, traditional bromination reactions often employ elemental bromine, a highly toxic and corrosive reagent. A greener alternative would be the use of a solid brominating agent, such as N-bromosuccinimide (NBS), which is easier and safer to handle.
Furthermore, catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. mdpi.com A catalytic C-H bromination, as mentioned earlier, would be a prime example of a green approach. iisermohali.ac.in The ideal catalyst would be abundant, non-toxic, and recyclable.
The use of alternative energy sources to drive chemical reactions is another key aspect of green chemistry. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com A potential green synthesis of this compound could involve a microwave-assisted palladium-catalyzed C-H bromination of a 3,5-dimethoxypicolinonitrile precursor.
Water is considered the most environmentally benign solvent, and developing synthetic methodologies that can be performed in water is a major goal of green chemistry. acs.orgnih.govacs.org While many organic reactions are not compatible with water, the use of phase-transfer catalysts or specialized surfactants can enable reactions to be carried out in aqueous media. Research into the aqueous synthesis of halogenated pyridines is an active area that could provide a truly green route to this compound.
To illustrate the potential benefits of a green chemistry approach, the following table compares a hypothetical traditional synthesis with a potential green synthesis of this compound.
| Parameter | Traditional Synthesis | Green Synthesis |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Greener Solvents (e.g., 2-Methyltetrahydrofuran) or Water |
| Catalyst | Stoichiometric Lewis Acid | Catalytic (e.g., Palladium) |
| Energy Input | Conventional Heating (High Energy Consumption) | Microwave Irradiation (Reduced Reaction Time and Energy) |
| Atom Economy | Lower | Higher (due to C-H activation) |
| Waste Generation | High (stoichiometric reagents, solvent waste) | Lower (catalytic process, recyclable solvent) |
The following table outlines key research findings related to green synthetic methodologies applicable to the synthesis of halogenated pyridines.
| Research Finding | Methodology | Green Chemistry Principle | Potential Application to Target Compound |
| Palladium-catalyzed C-H activation for regioselective functionalization of pyridines. mdpi.com | C-H Activation/Halogenation | Atom Economy, Reduced Waste | Direct bromination of a 3,5-dimethoxypicoline precursor at the 6-position. |
| Use of water as a solvent for nucleophilic substitution on polyhalogenated pyridines. acs.orgnih.govacs.org | Aqueous Synthesis | Use of Safer Solvents | Potential for late-stage functionalization in water, reducing reliance on volatile organic compounds. |
| Microwave-assisted organic synthesis (MAOS) for accelerated reaction rates. mdpi.com | Alternative Energy Input | Energy Efficiency | Reduction of reaction times for the bromination or cyanation steps. |
| Development of phosphine (B1218219) reagents for selective halogenation of pyridines. nih.gov | Selective Catalysis | High Selectivity, Reduced Byproducts | Precise introduction of the bromine atom at the desired position, minimizing isomers. |
By embracing these advanced and green methodologies, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.
Elucidation of Reaction Mechanisms and Kinetics Pertaining to 6 Bromo 3,5 Dimethoxypicolinonitrile
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) on the Picolinonitrile Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. The pyridine (B92270) ring in 6-Bromo-3,5-dimethoxypicolinonitrile is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nature of the nitrile group at the C-2 position. These features make the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogen.
The SNAr reaction on the picolinonitrile ring of this compound typically proceeds via a stepwise addition-elimination mechanism. nih.gov
Step 1: Nucleophilic Addition
A nucleophile (Nu⁻) attacks the carbon atom bearing the bromo-substituent (C-6). This is generally the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the ring nitrogen and the cyano group.
Step 2: Elimination of the Leaving Group
In the subsequent, typically faster step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide | 6-methoxy-3,5-dimethoxypicolinonitrile |
| Amine | Ammonia, primary/secondary amines | 6-amino-3,5-dimethoxypicolinonitrile |
| Thiolate | Sodium thiophenoxide | 6-(phenylthio)-3,5-dimethoxypicolinonitrile |
| Azide (B81097) | Sodium azide | 6-azido-3,5-dimethoxypicolinonitrile |
Radical-Mediated Transformations Involving the Bromo-Substituent
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a pyridyl radical. This transformation can be initiated by photoredox catalysis or with radical initiators. nih.gov The generation of the pyridyl radical opens up pathways for various carbon-carbon and carbon-heteroatom bond formations.
A common mechanism involves the single-electron reduction of the aryl bromide. nih.gov A photocatalyst, upon excitation by light, can reduce the this compound to a radical anion. This intermediate rapidly fragments, eliminating a bromide ion to form the desired 3,5-dimethoxypicolinonitril-6-yl radical.
Once formed, this radical can participate in a variety of reactions, such as:
Addition to Alkenes and Alkynes: The pyridyl radical can add to the double or triple bonds of unsaturated compounds in an anti-Markovnikov fashion. nih.gov
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 3,5-dimethoxypicolinonitrile (B1462814).
Coupling Reactions: The radical can couple with another radical species in the reaction mixture. rsc.org
The regioselectivity and efficiency of these radical reactions are influenced by the stability of the radical intermediates and the reaction conditions, including the choice of catalyst, solvent, and additives. nih.gov
Palladium-Catalyzed Cross-Coupling Mechanisms at the C-6 Position
The bromo-substituent at the C-6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, generally proceed through a common catalytic cycle. libretexts.orguwindsor.ca
The Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the cycle. baranlab.org
Transmetalation (for Suzuki, Stille, etc.) or Olefin Insertion (for Heck):
In a Suzuki coupling, a boronic acid or ester, in the presence of a base, undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium.
In a Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the reaction, as they influence the rates of the individual steps in the catalytic cycle.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type |
| Suzuki Coupling | Arylboronic acid | 6-Aryl-3,5-dimethoxypicolinonitrile |
| Heck Coupling | Alkene | 6-Alkenyl-3,5-dimethoxypicolinonitrile |
| Sonogashira Coupling | Terminal alkyne | 6-Alkynyl-3,5-dimethoxypicolinonitrile |
| Buchwald-Hartwig Amination | Amine | 6-Amino-3,5-dimethoxypicolinonitrile |
| Stille Coupling | Organostannane | 6-Alkyl/Aryl-3,5-dimethoxypicolinonitrile |
Kinetic Analysis of Key Synthetic Steps
A detailed kinetic analysis of the synthetic steps involving this compound is essential for process optimization and understanding reaction mechanisms. While specific published kinetic data for this compound are scarce, the general principles of reaction kinetics for the aforementioned transformations can be applied.
For SNAr reactions , the rate is typically second order, being first order in the substrate and first order in the nucleophile. researchgate.net The rate is influenced by:
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
Solvent: Polar aprotic solvents generally accelerate the reaction by stabilizing the charged intermediate. scispace.com
Leaving Group: The C-Br bond is readily cleaved, but the rate can be compared to other halogens (typically F > Cl > Br > I for SNAr, though exceptions exist). nih.gov
For palladium-catalyzed cross-coupling reactions , the kinetics can be complex and dependent on the specific reaction type and conditions. The rate can be influenced by the concentrations of the substrate, coupling partner, catalyst, and base. The rate-determining step can vary, but it is often the oxidative addition. baranlab.org Factors affecting the kinetics include:
Catalyst Loading: Higher catalyst concentrations generally increase the rate, although catalyst deactivation can lead to non-linear behavior.
Ligand Effects: The electronic and steric properties of the ligands on the palladium catalyst can significantly alter the reaction rate.
Temperature: As with most chemical reactions, higher temperatures typically lead to increased reaction rates, as described by the Arrhenius equation.
Table 3: Factors Influencing Reaction Kinetics
| Reaction Type | Key Factors | Expected Impact on Rate |
| SNAr | Nucleophile concentration | Increases with concentration |
| Solvent polarity (aprotic) | Increases with polarity | |
| Temperature | Increases with temperature | |
| Radical-Mediated | Light intensity (photoredox) | Increases with intensity |
| Radical initiator concentration | Increases with concentration | |
| Substrate concentration | Increases with concentration | |
| Pd-Catalyzed Cross-Coupling | Catalyst loading | Increases with loading |
| Ligand choice | Can increase or decrease rate | |
| Base strength/concentration | Can significantly affect the rate | |
| Temperature | Increases with temperature |
Reactivity Profiles and Transformative Potential of 6 Bromo 3,5 Dimethoxypicolinonitrile
Suzuki-Miyaura Cross-Coupling Reactions and Derivative Synthesis
The bromine atom at the C-6 position of the pyridine (B92270) ring is well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between the picolinonitrile core and various aryl, heteroaryl, vinyl, or alkyl groups. google.comresearchgate.net The general transformation involves the reaction of 6-Bromo-3,5-dimethoxypicolinonitrile with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net
The reaction conditions are generally mild, and the process tolerates a wide range of functional groups, which is a significant advantage in multistep synthesis. google.comresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., S-Phos, CataXCium A) are commonly employed. google.comcommonorganicchemistry.com A variety of bases, including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), are used to facilitate the transmetalation step in the catalytic cycle. elsevierpure.comresearchgate.net Solvents typically include mixtures of an organic solvent like dioxane, toluene (B28343), or tetrahydrofuran (B95107) (THF) with water. elsevierpure.comresearchgate.net
The synthesis of a wide array of derivatives is possible through this method. For instance, coupling with arylboronic acids leads to the formation of 6-aryl-3,5-dimethoxypicolinonitriles, which are precursors to complex poly-aromatic systems. nih.gov These reactions have been successfully applied to other bromopyridine substrates, demonstrating good to excellent yields. google.comchemicalbook.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines This table is a generalized representation based on reactions with similar substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80-95 | 18-22 | 70-90 | researchgate.net |
| Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 105 | 24 | ~95 | commonorganicchemistry.com |
| CataXCium A Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | 80-97 | google.com |
| Pd₂(dba)₃ (1.5) | P1 (1.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5-8 | ~95 | elsevierpure.com |
Sonogashira and Stille Coupling Reactions at the C-6 Position
Beyond Suzuki coupling, the C-6 bromo substituent can readily participate in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, to introduce further diversity.
The Sonogashira reaction facilitates the formation of a C-C bond between the C-6 position and a terminal alkyne. youtube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diethylamine, which often serves as the solvent. youtube.comresearchgate.net The resulting 6-alkynyl-3,5-dimethoxypicolinonitrile derivatives are valuable intermediates, as the alkyne moiety can undergo a wide range of subsequent transformations. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts. researchgate.net
The Stille reaction involves the coupling of the bromopicolinonitrile with an organostannane reagent (R-SnR'₃). thieme-connect.comnih.gov This method is known for its tolerance of a wide variety of functional groups, and the reaction conditions are generally mild. nih.gov Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective for this transformation. nih.gov A key consideration in Stille coupling is the toxicity of the organotin reagents and byproducts. The regioselectivity of Stille reactions on poly-halogenated substrates can sometimes be influenced by the choice of solvent and additives like Cu(I). nih.gov For this compound, the reaction is expected to occur selectively at the C-Br bond. thieme-connect.com
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of the C-6 bromine of this compound with a wide range of primary and secondary amines. This provides direct access to a diverse library of 6-amino-3,5-dimethoxypicolinonitrile derivatives.
The reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. umsl.eduorganic-chemistry.org Ligands like Xantphos and BINAP are frequently used and are critical for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. umsl.eduorganic-chemistry.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required. umsl.eduorganic-chemistry.org The reaction is usually conducted in an inert, anhydrous solvent like toluene or dioxane at elevated temperatures. organic-chemistry.orgdocumentsdelivered.com This methodology has been successfully applied to various bromopurine nucleosides and other bromo-heterocycles, indicating its probable success with the title compound. umsl.edudocumentsdelivered.com
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table is a generalized representation based on reactions with similar substrates.
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5-10) | Xantphos (7.5-15) | Cs₂CO₃ (1.4) | Toluene | 100 | umsl.edu |
| Pd₂(dba)₃ (1.8) | (±)-BINAP (3.5) | NaOtBu (2.8) | Toluene | 80 | organic-chemistry.org |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/Dioxane | 80-110 | documentsdelivered.com |
Cyanide Group Transformations and Modifications
The nitrile (cyano) group at the C-2 position is a versatile functional handle that can be converted into several other important chemical moieties.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield picolinamide (B142947) or, with more forcing conditions, picolinic acid. google.comchemicalbook.com For example, refluxing with aqueous sodium hydroxide (B78521) followed by acidification can convert the nitrile to a carboxylic acid. chemicalbook.com Milder conditions can often isolate the intermediate amide.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common method, although it can sometimes be challenging on pyridine rings. umsl.edu Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be effective.
Cycloaddition: The nitrile group can undergo [3+2] cycloaddition reactions. A particularly important transformation is the reaction with an azide (B81097) source (e.g., sodium azide with a Lewis or Brønsted acid catalyst) to form a tetrazole ring. youtube.comorganic-chemistry.orgacs.org The resulting 5-(pyridin-2-yl)tetrazole is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. acs.org
Trimerization: Under harsh conditions, such as high heat and in the presence of a catalyst, cyanopyridines can undergo trimerization to form a 1,3,5-triazine (B166579) ring. chemicalforums.com
Methoxyl Group Reactivity and Demethylation Strategies
The two methoxy (B1213986) groups on the pyridine ring are relatively stable ether linkages. However, they can be cleaved to form the corresponding dihydroxy derivative, 6-bromo-3,5-dihydroxypicolinonitrile. This transformation is significant as it unmasks phenolic hydroxyl groups, which can alter the compound's biological properties or provide new sites for further functionalization.
The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). commonorganicchemistry.comorgsyn.orgnih.gov The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to -78 °C), followed by warming to room temperature. commonorganicchemistry.com An excess of BBr₃ is often required to ensure the complete cleavage of both methoxy groups. nih.gov Other reagents, such as hydrobromic acid (HBr) at high temperatures or L-selectride, can also be used for demethylation, sometimes with varying degrees of selectivity. researchgate.netelsevierpure.comthieme-connect.com For a substrate with two methoxy groups, controlling the stoichiometry of the reagent could potentially allow for selective mono-demethylation, although achieving high selectivity can be challenging. rsc.org
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches
Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic nucleophile, which can then react with a wide variety of electrophiles. For this compound, the C-6 bromine atom can be exchanged for a metal, typically lithium or magnesium.
This is usually achieved by treating the compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (typically -78 °C to -100 °C) in an ethereal solvent like THF or diethyl ether. chemicalforums.comgoogle.com The low temperature is critical to prevent side reactions, such as nucleophilic attack on the pyridine ring or the nitrile group. google.com Alternatively, a Grignard reagent can be prepared via magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with LiCl. rsc.org
The resulting lithiated or magnesiated picolinonitrile is a potent nucleophile that can be "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a diverse range of substituents at the C-6 position.
Table 3: Examples of Electrophiles Used in Halogen-Metal Exchange Quench This table presents potential transformations based on established reactivity.
| Electrophile | Resulting Functional Group |
|---|---|
| H₂O / D₂O | -H / -D (Dehalogenation) |
| CO₂ | -COOH (Carboxylation) |
| DMF | -CHO (Formylation) |
| Aldehydes/Ketones | -C(OH)R₂ (Hydroxyalkylation) |
| Alkyl Halides (e.g., CH₃I) | -Alkyl (Alkylation) |
| Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ (Borylation) |
Ring-Opening and Rearrangement Reactions of the Picolinonitrile Core
The pyridine ring is an aromatic heterocycle and is generally stable under most synthetic conditions. Ring-opening or significant rearrangement reactions of the picolinonitrile core itself are not common and typically require harsh conditions or specific activation.
Under extreme heat (e.g., 200 °C) and catalytic base, 4-cyanopyridine (B195900) has been shown to undergo a condensation-rearrangement to form a 2,4,6-tri(4-pyridyl)-1,3,5-triazine, demonstrating a rearrangement involving the nitrile group rather than an opening of the pyridine ring itself. chemicalforums.com Some N-pyridyl compounds can undergo rearrangements in strong acid, but these are highly substrate-dependent and not a general feature of the pyridine ring. researchgate.net For this compound, such transformations are not well-documented and would likely require investigation under specific, high-energy conditions. Standard synthetic manipulations are unlikely to affect the integrity of the core pyridine structure.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization of 6 Bromo 3,5 Dimethoxypicolinonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 6-Bromo-3,5-dimethoxypicolinonitrile, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, providing key information about the electronic environment of the protons. The pyridine (B92270) ring possesses a single aromatic proton. Its chemical shift would be influenced by the cumulative electronic effects of the bromo, methoxy (B1213986), and cyano substituents. The two methoxy groups, while chemically distinct due to their positions relative to the other substituents, are expected to show sharp singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct signals for the carbon atoms of the picolinonitrile core and two signals for the methoxy carbons. The chemical shifts of the ring carbons are diagnostic of the substitution pattern. The carbon atom attached to the bromine (C6) would be influenced by the halogen's electronegativity and heavy atom effect. The carbons bearing the methoxy groups (C3 and C5) would appear at significantly different shifts compared to an unsubstituted pyridine. The cyano carbon (C≡N) has a characteristic chemical shift in the downfield region. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning the proton and carbon signals unequivocally by revealing one-bond and multiple-bond correlations, respectively. For instance, an HMBC experiment would show a correlation between the methoxy protons and their attached carbons. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H4 | 7.5 - 8.0 | - | The exact shift is influenced by the surrounding substituents. |
| OCH₃ (C3) | 3.9 - 4.1 | 55 - 60 | Singlet. |
| OCH₃ (C5) | 3.9 - 4.1 | 55 - 60 | Singlet, potentially distinguishable from the other methoxy group. |
| C2 | - | 145 - 150 | Quaternary carbon attached to the cyano group. |
| C3 | - | 155 - 160 | Quaternary carbon attached to a methoxy group. |
| C4 | - | 110 - 115 | Carbon bearing the only ring proton. |
| C5 | - | 150 - 155 | Quaternary carbon attached to a methoxy group. |
| C6 | - | 115 - 120 | Quaternary carbon attached to the bromine atom. |
| C≡N | - | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A sharp and intense band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-O stretching vibrations of the two methoxy groups would likely appear as strong bands in the 1050-1250 cm⁻¹ region. Aromatic C-C and C-N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. The symmetric stretching of the aromatic ring is often more intense in the Raman spectrum, providing a characteristic fingerprint of the substituted pyridine core.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2240 (strong, sharp) | 2220 - 2240 (strong) |
| Methoxy (C-O) | Asymmetric Stretch | 1200 - 1250 (strong) | Weak |
| Methoxy (C-O) | Symmetric Stretch | 1050 - 1100 (strong) | Moderate |
| Aromatic Ring | C=C/C=N Stretching | 1400 - 1600 (multiple bands) | 1400 - 1600 (strong) |
| C-H (aromatic) | Stretching | ~3050 | ~3050 |
| C-Br | Stretching | < 600 | < 600 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak would appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. rsc.org
The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The loss of the bromine atom (•Br) or hydrogen bromide (HBr) could also be observed.
Expected Mass Spectrometric Fragments for this compound
| m/z (relative to ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway |
| 258/260 | [M]⁺ | Molecular Ion |
| 243/245 | [M - CH₃]⁺ | Loss of a methyl radical |
| 215/217 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 179 | [M - Br]⁺ | Loss of a bromine radical |
| 148 | [M - Br - OCH₃]⁺ | Subsequent loss of a methoxy radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
The crystal structure would confirm the planar nature of the picolinonitrile ring and reveal the orientation of the methoxy groups relative to the ring. Intermolecular interactions, such as halogen bonding (C-Br•••N or C-Br•••O), π-π stacking between the aromatic rings, and C-H•••O or C-H•••N hydrogen bonds, could be identified, which are crucial for understanding the crystal packing and solid-state properties of the compound. nih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives could be rendered chiral through various synthetic modifications. For instance, the introduction of a chiral substituent or the creation of atropisomerism by restricting the rotation around a single bond could lead to chiral derivatives.
Should a chiral derivative of this compound be synthesized, CD spectroscopy would be a powerful tool to determine its absolute configuration. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. Theoretical calculations of the CD spectrum could be performed and compared with the experimental spectrum to assign the absolute stereochemistry.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures and for assessing the purity of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an ideal technique. This compound is likely to be amenable to GC analysis. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrometer detector would provide the mass spectrum of the eluting peak, confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the method of choice. A reversed-phase high-performance liquid chromatography (HPLC) method could be developed to assess the purity of this compound. bldpharm.com The HPLC would separate the target compound from any impurities, and the mass spectrometer would provide mass information for each separated component, aiding in their identification. These techniques are particularly valuable for monitoring the progress of a chemical reaction and for quality control of the final product.
Computational and Theoretical Investigations of 6 Bromo 3,5 Dimethoxypicolinonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For a molecule like 6-Bromo-3,5-dimethoxypicolinonitrile, these calculations would typically begin with geometry optimization. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
A common and robust method for this is the Density Functional Theory (DFT) approach, often utilizing a functional such as B3LYP paired with a basis set like 6-311++G(d,p). The output of these calculations provides key geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.89 Å |
| C-N (ring) | ~1.34 Å | |
| C-C (ring) | ~1.39 Å | |
| C-O | ~1.36 Å | |
| O-CH₃ | ~1.43 Å | |
| C≡N | ~1.15 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-N-C | ~118° | |
| C-O-C | ~117° |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual values would be derived from specific quantum chemical calculations.
Beyond geometry, these calculations would also elucidate the electronic structure, detailing the distribution of electron density and identifying regions of high or low electron concentration. This is crucial for understanding the molecule's reactivity.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and selectivity of chemical reactions. By analyzing various calculated parameters, chemists can infer how a molecule like this compound will behave in a reaction.
Key reactivity descriptors derived from DFT include:
Electron Density: Regions with high electron density are often nucleophilic (electron-donating), while regions with low electron density are electrophilic (electron-accepting).
Fukui Functions: These functions help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Local Softness and Hardness: These parameters provide further insight into the reactivity of specific atomic sites.
For this compound, DFT studies could predict, for example, whether a substitution reaction is more likely to occur at the bromine-bearing carbon or another position on the pyridine (B92270) ring.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap Analysis)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests greater stability.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are hypothetical values for illustrative purposes. Actual values would be determined from specific DFT calculations.
Analysis of the spatial distribution of the HOMO and LUMO would further reveal the likely sites of electron donation and acceptance, respectively.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. For a reaction involving this compound, researchers could model various potential pathways to determine the most energetically favorable one.
This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase at 0 Kelvin), molecular dynamics (MD) simulations provide insight into the behavior of molecules over time, including their movements and interactions with other molecules, such as solvents or reactants.
For this compound, MD simulations could be used to:
Study its conformational flexibility, particularly the rotation of the methoxy (B1213986) groups.
Simulate its interaction with a solvent to understand solvation effects on its structure and reactivity.
Model its approach to another reactant molecule, providing insights into the initial stages of a chemical reaction.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental spectra to confirm the structure of the synthesized compound.
IR Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its Infrared (IR) spectrum. Theoretical calculation of these frequencies can aid in the assignment of experimental IR spectra, helping to identify the various functional groups present in the molecule.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡N | Stretching | ~2230 cm⁻¹ |
| C-O-C | Asymmetric Stretch | ~1250 cm⁻¹ |
| C-O-C | Symmetric Stretch | ~1050 cm⁻¹ |
| C-Br | Stretching | ~650 cm⁻¹ |
Note: These are approximate values based on typical group frequencies. Precise, scaled values would be obtained from specific frequency calculations.
Strategic Utilization of 6 Bromo 3,5 Dimethoxypicolinonitrile in Advanced Chemical Synthesis
Precursor Role in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups in 6-Bromo-3,5-dimethoxypicolinonitrile makes it an excellent starting material for the synthesis of complex heterocyclic systems. The presence of both a nitrile group and a bromine atom on the pyridine (B92270) ring allows for sequential or one-pot reactions to build fused ring systems.
The nitrile group can participate in cyclization reactions with binucleophiles to form a new ring fused to the pyridine core. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]pyridine scaffolds. mdpi.commdpi.com These pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds that have been explored for their therapeutic potential. nih.gov The synthesis often involves the reaction of a 1,3-dicarbonyl compound with a 5-aminopyrazole, or the cyclization of aminopyrazoles with α,β-unsaturated ketones, highlighting common strategies to form this fused system. mdpi.comresearchgate.net
Similarly, the bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, further functionalizing the heterocyclic core. The combination of these reactive sites enables the construction of diverse and complex heterocyclic frameworks. For example, related picolinonitrile precursors are used in the synthesis of furo[3,4-b]pyridines and pyrrolo[3,4-b]pyridin-5-ones. rsc.orgnih.gov Multicomponent reactions, often utilizing precursors with similar reactivity, have proven to be a powerful tool for assembling polyheterocyclic cores in a one-pot manner. nih.gov
Below is a table illustrating the types of heterocyclic systems that can be synthesized using strategies applicable to this compound.
| Heterocyclic System | General Synthetic Strategy | Key Precursor Functionality |
| Pyrazolo[3,4-b]pyridines | Cyclization with hydrazine derivatives or aminopyrazoles. mdpi.comnih.gov | Nitrile, Halogen |
| Furo[2,3-b]pyridines | Intramolecular cyclization following functionalization. rsc.org | Halogen, Adjacent functional group |
| Pyrrolo[3,4-b]pyridin-5-ones | Ugi-Zhu three-component reaction followed by cascade cyclization. nih.gov | Nitrile, Halogen |
| Pyrimido[4,5-b] mdpi.commdpi.comnaphthyridines | Reaction with aminouracils. mdpi.com | Nitrile, Halogen |
Scaffold for Diversification in Chemical Library Synthesis
In modern drug discovery and materials science, the generation of chemical libraries around a central scaffold is a key strategy for identifying new lead compounds. This compound serves as an excellent scaffold due to its rigid pyridine core and the presence of the bromine atom, which acts as a handle for diversification.
Diversity-Oriented Synthesis (DOS) is a strategy that aims to create structurally diverse small molecules, often starting from a common core. dtu.dkresearchgate.net this compound is well-suited for this approach. The pyridine ring provides a defined three-dimensional orientation for the substituents. The bromo group can be readily converted into a multitude of other functional groups through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, alkyl, and amino groups at this position, leading to a large and diverse library of compounds from a single starting material.
The process of creating a chemical library from this scaffold can be systematic. For instance, a set of diverse boronic acids can be coupled with the bromo-picolinonitrile to generate a library of 6-aryl-3,5-dimethoxypicolinonitriles. Each of these products can then be further modified at the nitrile or methoxy (B1213986) groups to add another layer of diversity. This approach allows for the efficient exploration of chemical space around the picolinonitrile core.
The following table demonstrates a hypothetical diversification of the this compound scaffold.
| Reaction Type | Reagent Class | Resulting Functional Group at C6 |
| Suzuki Coupling | Arylboronic acids | Substituted or unsubstituted aryl groups |
| Sonogashira Coupling | Terminal alkynes | Substituted or unsubstituted alkynyl groups |
| Heck Coupling | Alkenes | Substituted vinyl groups |
| Buchwald-Hartwig Amination | Primary or secondary amines | Substituted amino groups |
| Stille Coupling | Organostannanes | Various organic moieties |
| Cyanation | Cyanide salts | Cyano group |
Building Block for Ligand Design and Catalyst Development
The structural features of this compound make it a valuable building block for the design of novel ligands used in catalysis. The pyridine nitrogen atom and the oxygen atoms of the methoxy groups can act as coordination sites for metal centers. The ability to modify the C6 position via the bromo group allows for the fine-tuning of the ligand's steric and electronic properties.
For example, by introducing bulky substituents at the 6-position through cross-coupling reactions, one can create sterically hindered ligands. These ligands can influence the coordination geometry around a metal center, which in turn can affect the selectivity and activity of a catalyst. Conversely, introducing electron-donating or electron-withdrawing groups at this position can modulate the electron density at the pyridine nitrogen, thereby altering the ligand's donor strength.
The nitrile group can also be a part of the ligand design. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each of which can also act as a coordinating group. This versatility allows for the creation of polydentate ligands from this simple starting material. The development of such tailored ligands is crucial for advancing homogeneous catalysis.
This table illustrates potential ligand types derived from this compound.
| Ligand Type | Modification of Scaffold | Potential Metal Coordination | Application |
| Bidentate N,N'-Ligand | Conversion of nitrile to aminomethyl; coupling of an N-donor at C6 | Transition metals (e.g., Pd, Ru) | Cross-coupling, Hydrogenation |
| Pincer N,O,O-Ligand | Demethylation of methoxy groups; functionalization at C6 | Lanthanides, Transition metals | Polymerization, Asymmetric catalysis |
| Bidentate N,O-Ligand | Hydrolysis of nitrile to carboxylic acid | Various metals | Oxidation catalysis |
Intermediate in the Synthesis of Compounds for Materials Science Applications (e.g., organic electronics, polymers)
The core structure of this compound is relevant to the synthesis of materials for organic electronics and functional polymers. Pyridine and its derivatives are known to be useful components in organic light-emitting diodes (OLEDs) due to their electron-accepting properties. mdpi.com The presence of methoxy groups can enhance hole-transporting properties in such materials. nih.gov
This building block can be used to synthesize larger, conjugated molecules that are essential for organic electronic devices. Through cross-coupling reactions at the bromo position, it can be linked to other aromatic or heteroaromatic units to create extended π-systems. These extended systems are often fluorescent or phosphorescent and can be used as emitters or hosts in OLEDs. mdpi.commdpi.com The nitrile group can also be used to tune the electronic properties of the final material.
In polymer science, brominated aromatic compounds are valuable as monomers or as precursors to functional polymers. researchgate.net this compound could potentially be used as a monomer in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These polymers could have interesting optical and electronic properties. Alternatively, the bromo group allows for grafting this unit onto an existing polymer chain through post-polymerization modification techniques. rsc.org This can be used to impart specific functionalities, such as light-emission or altered solubility, to the polymer.
| Material Type | Synthetic Approach | Potential Application |
| OLED Emitters/Hosts | Suzuki or Stille coupling to create extended conjugated systems. mdpi.com | Organic Light-Emitting Diodes |
| Conjugated Polymers | Suzuki polycondensation with a diboronic acid. | Organic photovoltaics, sensors |
| Functional Polymer Additives | Grafting onto a polymer backbone via the bromo group. | Modifying polymer properties |
Key Intermediate in the Development of Targeted Organic Molecules
Beyond its use in broad library synthesis, this compound is a key intermediate for the synthesis of specific, high-value targeted organic molecules, particularly in the field of medicinal chemistry. Many biologically active compounds, including kinase inhibitors, feature a substituted pyridine or a related heterocyclic core.
The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, which are a crucial class of anti-cancer drugs. The nitrogen atom of the pyridine ring can form a key hydrogen bond with the "hinge region" of the kinase's ATP-binding site. The substituents on the pyridine ring then occupy adjacent pockets, and their nature determines the inhibitor's potency and selectivity.
Starting from this compound, medicinal chemists can use the bromo group as a point of attachment for various fragments designed to interact with these pockets. The methoxy groups and the nitrile can also be modified to optimize properties like solubility and cell permeability. For example, a Suzuki coupling reaction can be used to introduce a larger, functionalized aryl group at the 6-position, a common feature in many kinase inhibitors.
The following table lists some biologically active scaffolds that can be accessed through synthetic routes utilizing intermediates like this compound.
| Target Scaffold Class | Relevance of Precursor | Example of Key Transformation |
| Kinase Inhibitors | Pyridine core for hinge-binding. | Suzuki coupling at the bromo position. |
| TNF-alpha/IL-6 Inhibitors | Pyrazolo[3,4-b]pyridine core. | Cyclization reaction involving the nitrile group. |
| Antimicrobial Agents | Fused pyridine heterocycles. mdpi.com | Annulation reactions using the bromo and nitrile groups. |
| Alzheimer's Disease Probes | Pyrazolo[3,4-b]pyridine derivatives. mdpi.com | Multi-step synthesis starting from pyridine precursors. |
Future Research Trajectories and Synthetic Innovations Pertaining to 6 Bromo 3,5 Dimethoxypicolinonitrile
Development of Novel and Sustainable Synthetic Routes
The imperative for green chemistry is guiding the evolution of synthetic organic chemistry toward more sustainable practices. Future efforts in the synthesis of 6-Bromo-3,5-dimethoxypicolinonitrile and its analogs will likely focus on minimizing environmental impact by adopting resource-efficient and less hazardous methodologies. Research in this area can be directed toward several promising strategies that offer improvements over classical synthetic approaches.
Key areas for sustainable synthesis development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and product purities while minimizing the formation of by-products. rsc.org
Green Reaction Media: The replacement of conventional volatile organic compounds with more environmentally benign alternatives is a central goal. The use of deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) can facilitate cleaner and more efficient reactions. rsc.org The exploration of water as a reaction medium, potentially in micellar systems, represents another significant avenue for greening the synthesis of ether compounds. rsc.org
Photocatalysis: Visible-light-promoted reactions offer a metal- and photocatalyst-free pathway for certain transformations, providing a sustainable method for forming C-Se or C-C bonds. rsc.org
Heterogeneous Catalysis: The development of catalysts immobilized on green supports, such as palladium nanoparticles on jute-stem, can simplify product purification and enable catalyst recycling, a cornerstone of sustainable chemistry. rsc.org
| Sustainable Technique | Potential Advantage for Picolinonitrile Synthesis | Source |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and reduced by-product formation. | rsc.org |
| Deep Eutectic Solvents (DES) | Environmentally friendly medium, potentially enhancing reaction rates and simplifying work-up. | rsc.org |
| Visible-Light Photocatalysis | Avoids the use of metal catalysts for certain bond formations, reducing waste and cost. | rsc.org |
| Immobilized Nanoparticle Catalysis | Facilitates easy separation and recycling of the catalyst, aligning with green chemistry principles. | rsc.org |
Exploration of Unprecedented Reactivity and Transformations
The functional group array of this compound—a bromine atom, a nitrile group, and two methoxy (B1213986) groups on a pyridine (B92270) ring—offers a rich platform for exploring novel chemical transformations. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
Future investigations should focus on systematically exploring selective reactions. For instance, studies on palladium-catalyzed Suzuki reactions could be undertaken to determine the optimal conditions (ligands, catalysts, solvent systems) for achieving high selectivity and yield when coupling arylboronic acids at the C-6 position. researchgate.net Research into the selective mono-arylation versus di-arylation at different sites on related heterocyclic systems has shown that reaction conditions, such as the water content or the choice of palladium ligand, can significantly influence the outcome. researchgate.net
Beyond established cross-coupling methods, applying novel synthetic strategies could lead to unprecedented derivatives. The Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, could be explored for constructing fused ring systems onto the picolinonitrile core, providing access to novel polycyclic aromatic scaffolds. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processing and the use of automated platforms represent a major leap forward in chemical manufacturing, offering enhanced safety, reproducibility, and efficiency. The synthesis of this compound derivatives is well-suited for such innovations.
Automated synthesizers that utilize pre-packaged reagent cartridges are becoming more accessible to the broader chemistry community. youtube.com These systems can perform complex reaction sequences and purifications with minimal manual intervention. youtube.com Developing a cartridge-based protocol for key transformations of this compound, such as a Suzuki coupling or a nucleophilic aromatic substitution, would enable rapid library synthesis for screening purposes. This approach not only saves significant time but also improves safety by containing hazardous reagents within the cartridge and machine setup. youtube.com
| Technology | Advantage for Picolinonitrile Derivatization | Source |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for hazardous reactions, potential for higher yields and purity. | |
| Automated Cartridge Synthesis | Rapid, reproducible synthesis and purification; enables easy access to molecule libraries without specialized programming skills. | youtube.com |
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The unique electronic and structural features of the this compound scaffold make it an intriguing building block for materials science applications. The picolinonitrile moiety can act as a monodentate or bidentate ligand for coordinating with metal ions, opening the door to the design of novel metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. The methoxy groups can influence the solubility and packing of these structures, while the bromo-substituent provides a reactive handle for post-synthetic modification.
In nanotechnology, the ability to functionalize the molecule via its bromine atom allows for its covalent attachment to surfaces or nanoparticles. This could be exploited to create functional materials with tailored optical, electronic, or catalytic properties. For example, derivatives could be anchored to semiconductor quantum dots or gold nanoparticles to modulate their surface chemistry and create new hybrid materials for sensing or imaging applications.
Computational Design of Next-Generation Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. mdpi.com For this compound, computational methods can be employed to design next-generation derivatives with precisely tailored reactivity and function.
Density Functional Theory (DFT) can be used to calculate key molecular properties, such as the electron density distribution, HOMO-LUMO energy gaps, and bond dissociation energies (BDE). nih.govrsc.org This information can predict the most likely sites for electrophilic or nucleophilic attack and identify the weakest bond, which is often the "trigger bond" in decomposition or reaction pathways. rsc.org
Furthermore, quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be used to design derivatives with specific biological activities. mdpi.com By building computational models based on known active compounds, researchers can predict the inhibitory potency of novel, virtually designed derivatives against targets like protein kinases before committing to their synthesis. mdpi.comnih.gov This in silico screening approach dramatically accelerates the discovery of new therapeutic agents by prioritizing the most promising candidates for synthesis and testing. mdpi.com
| Computational Method | Application to Picolinonitrile Derivatives | Source |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and bond dissociation energies to predict stability and reaction pathways. | nih.govrsc.org |
| 3D-QSAR | Development of predictive models to correlate molecular structure with biological activity, guiding the design of potent analogs. | mdpi.com |
| Pharmacophore Modeling | Identification of essential chemical features required for binding to a biological target, enabling the design of novel inhibitors. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-3,5-dimethoxypicolinonitrile, and how can reaction conditions be optimized?
- Methodology :
- Halogenation : Bromination of 3,5-dimethoxypicolinonitrile using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Monitor reaction progress via TLC.
- Substitution : Replace a hydroxyl or nitro group in pre-functionalized pyridine derivatives using CuBr₂ or HBr in the presence of methoxy-protecting groups.
- Optimization : Vary catalysts (e.g., Lewis acids), solvents, and stoichiometry. Use Design of Experiments (DoE) to identify critical parameters.
Q. How should researchers characterize the compound’s structural and electronic properties?
- Spectroscopic Techniques :
- NMR : Assign aromatic protons (δ 7–8 ppm for pyridine ring) and methoxy groups (δ 3.8–4.0 ppm). Compare with 3-Bromo-6-methylpicolinonitrile analogs for bromine’s deshielding effects .
- IR : Identify nitrile stretch (~2230 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for brominated dimethoxy-phenyl derivatives .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distributions and reactive sites.
Advanced Research Questions
Q. How can researchers design cross-coupling reactions leveraging the bromine substituent?
- Experimental Design :
- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/EtOH).
- Buchwald-Hartwig Amination : Introduce amine groups via Pd-mediated coupling. Monitor for dehalogenation side reactions.
- Challenges : Address steric hindrance from methoxy groups by testing bulkier ligands (e.g., XPhos). Reference catalytic systems for brominated pyridines .
Q. How to resolve contradictions in reactivity or spectroscopic data during synthesis?
- Data Contradiction Analysis :
- Purity Checks : Use GC-MS or HPLC to detect impurities (e.g., residual starting materials).
- Isotopic Labeling : Trace reaction pathways using ¹³C-labeled precursors.
- Multi-Technique Validation : Cross-validate NMR assignments with COSY/NOESY and compare with crystallographic data .
- Case Study : If bromine incorporation yields <80%, re-evaluate halogenation conditions (e.g., switch to Br₂ in AcOH).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
